Tween 20

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Tween 20 is synthesized through the ethoxylation of sorbitan monolaurate. The process involves the reaction of sorbitan with 20 moles of ethylene oxide under controlled conditions. This reaction results in the formation of polyoxyethylene chains attached to the sorbitan molecule .

Industrial Production Methods: In industrial settings, the production of polysorbate 20 involves the use of catalysts to facilitate the ethoxylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure complete ethoxylation. The final product is then purified to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Tween 20 undergoes various chemical reactions, including oxidation and hydrolysis. These reactions can lead to the degradation of the compound, affecting its stability and efficacy .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen, especially at elevated temperatures. This reaction can be catalyzed by metal ions such as iron.

Hydrolysis: The compound can also undergo hydrolysis in the presence of water, leading to the breakdown of the ester bonds.

Major Products Formed:

Oxidation Products: Oxidation can result in the formation of peroxides and other oxidative degradation products.

Hydrolysis Products: Hydrolysis leads to the formation of sorbitan and lauric acid.

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Delivery Systems

Tween 20 is extensively used in drug delivery systems, particularly in lipid-based nanoparticles (LBNPs). Its hydrophilic-lipophilic balance (HLB) value makes it suitable for enhancing the solubility and bioavailability of hydrophobic drugs. Studies have shown that this compound can facilitate the encapsulation of anticancer drugs within lipid nanoparticles, improving therapeutic efficacy while minimizing systemic side effects through the enhanced permeability and retention (EPR) effect .

1.2 Stabilization of Formulations

this compound acts as a stabilizer in various pharmaceutical formulations. It is commonly added to emulsions and suspensions to prevent phase separation and maintain uniformity. Research indicates that this compound can enhance the dissolution rates of drugs such as Spironolactone when used in solid dispersions . Additionally, it has been shown to reverse multidrug resistance in cancer cells by increasing drug accumulation .

1.3 Cytotoxicity Studies

While this compound is generally considered safe, studies have reported its potential cytotoxic effects at higher concentrations. It has been observed to induce apoptosis in certain cell lines, necessitating careful consideration of its use in pharmaceutical applications .

Food Industry Applications

This compound is employed as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as salad dressings, sauces, and baked goods. It helps maintain the homogeneity of oil-in-water emulsions, thereby enhancing product stability and shelf life.

Cosmetic Industry Applications

In cosmetics, this compound serves as an emulsifying agent that helps incorporate oil-based ingredients into water-based formulations. It is commonly found in creams, lotions, and shampoos where it aids in achieving a smooth texture and uniform distribution of active ingredients.

Biotechnological Applications

4.1 Membrane Protein Solubilization

this compound is frequently used as a solubilizing agent for membrane proteins in biochemical research. Its ability to disrupt lipid bilayers allows for the extraction and study of integral membrane proteins without denaturing them .

4.2 Virus Inactivation

The surfactant's properties are also harnessed for the inactivation of enveloped viruses, making it a critical component in vaccine production and viral research .

4.3 Nanoemulsions

Recent studies highlight the role of this compound in the formulation of nanoemulsions for various industrial applications. It acts as a surfactant that stabilizes oil-in-water emulsions, enhancing their application in pharmaceuticals and cosmetics .

Case Studies

作用機序

Tween 20 exerts its effects primarily through its surfactant properties. It reduces the surface tension between substances, allowing them to mix more easily. This is achieved by the formation of micelles, which encapsulate hydrophobic molecules, making them soluble in aqueous solutions . The compound also stabilizes emulsions by preventing the separation of oil and water phases .

類似化合物との比較

Polysorbate 40: Contains 40 units of ethylene oxide and is esterified with palmitic acid.

Polysorbate 60: Contains 60 units of ethylene oxide and is esterified with stearic acid.

Polysorbate 80: Contains 80 units of ethylene oxide and is esterified with oleic acid.

Uniqueness of Tween 20: this compound is unique due to its specific combination of 20 ethylene oxide units and lauric acid. This gives it distinct properties, such as a lower hydrophile-lipophile balance (HLB) value compared to other polysorbates, making it suitable for different applications .

生物活性

Tween 20, also known as Polysorbate 20, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics due to its emulsifying properties. Its biological activity has garnered attention in various fields, including drug delivery, antimicrobial applications, and cellular interactions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is a polyoxyethylene sorbitan ester derived from sorbitol and fatty acids. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions. The critical micelle concentration (CMC) of this compound is approximately 0.06 mM at physiological temperatures, which indicates its efficiency as a surfactant in biological systems .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C_{58}H_{114}O_{26} |

| Molecular Weight | 1,176.48 g/mol |

| CMC at 37°C | ~0.06 mM |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when combined with other agents. For instance, this compound has been shown to enhance the efficacy of essential oils against various pathogens. In a study involving essential oils tested against livestock pathogens, the combination with this compound resulted in lower minimum inhibitory concentrations (MICs), indicating improved antimicrobial activity .

Case Study: Antimicrobial Efficacy

In an investigation of essential oils combined with this compound, the following results were observed:

- Essential Oils Tested : Tea tree oil, oregano oil

- Pathogens : E. coli, S. aureus

- MIC Values :

- Oregano oil alone: <0.2%

- Oregano oil with this compound: <0.1%

This demonstrates that this compound can significantly enhance the antimicrobial properties of certain essential oils.

Cytotoxicity and Apoptosis Induction

Despite its widespread use as a safe emulsifier, research indicates that this compound can induce cytotoxic effects in certain cell lines. A study assessed the effects of this compound on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. The findings revealed a dose-dependent reduction in cell viability with an IC50 value around 0.3 μL/mL for HUVECs and approximately 0.4 μL/mL for A549 cells .

Table 2: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | IC50 (μL/mL) | Cell Death (%) at Max Concentration |

|---|---|---|

| HUVEC | ~0.3 | >90% |

| A549 | ~0.4 | >90% |

The study concluded that this compound could induce apoptosis through mechanisms involving DNA fragmentation and chromatin condensation.

Effects on Cellular Membranes

This compound's ability to interact with lipid membranes has been extensively studied. It alters membrane integrity by inducing structural remodeling in lipid vesicles. This property is particularly beneficial in drug delivery systems where enhanced permeability is desired .

Mechanism of Vesicle Interaction

- Vesicle Size Changes : this compound causes swelling of lipid vesicles.

- Calcium Influx : The presence of this compound facilitates calcium entry into vesicles, indicating potential membrane permeabilization.

Research Findings Summary

The biological activity of this compound encompasses a range of effects from enhancing antimicrobial efficacy to inducing cytotoxicity and modifying membrane structures:

- Antimicrobial Activity : Enhances efficacy when combined with essential oils.

- Cytotoxicity : Induces apoptosis in specific cell types at low concentrations.

- Membrane Interaction : Alters lipid vesicle structures, improving drug delivery potential.

特性

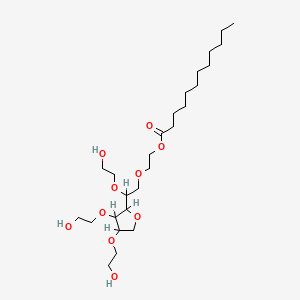

IUPAC Name |

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKFHLTUCJZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922815 | |

| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid | |

| Record name | Polyoxyethylene sorbitan monopalmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polysorbate 20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polysorbate 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/ | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The intravenous infusion of 5 mL of Polysorbate 20 at a rate of 0.2 mL/15 sec into 14 intact and 8 splenectomized dogs evoked anaphylactic-like symptoms that may have been mediated by endogenous histamine release. Histamine release was indicated by skin changes, tachyphylaxis, and protection by antihistamines. Other changes included decreased arterial pressure, heart rate, and plasma volume and increased respiratory rate, lymph flow, and hematocrit. The polysorbates have been shown to be nonspecific histamine releasers, and their hemodynamic effects are entirely compatible with histamine release. The later response of decreased output, hypotension, and tachycardia is almost indistinguishable from that found in endotoxic or hemorrhagic shock., ... The hemolytic action of Polysorbates 20, 40, 60, and 80 on human erythrocytes was measured and correlated with the physical properties of the surfactants. The hemolytic power depended on the mutual effect of the hydrophobic and hydrophilic fragments of the polysorbate molecule and did not depend on the hydrophile-lipophile balance as such. It was suggested that the role of the polyoxyethylene moiety in the action of the polysorbates on membranes lies with its effect on the relative lipophilicity of the compound. The polyoxyethylene fragment may have also interacted with surface components when the molecule was adsorbed onto the membrane. It was concluded that the lysis of erythrocytes by the polysorbates was caused not by the destruction of the membrane but by some rearrangement of the membrane structure accompanying adsorption of the surfactant., The effects of the polysorbates on mitochondrial respiration seem to reflect a direct action on the ferrocytochrome C step in the electron transport chain of oxidative phosphorylation. The addition of Polysorbate 80 to suspensions of liver mitochondria from normal and tumor-bearing rats led to an increase in the activity of succinate-cytochrome C reductase in one study and an increase in the activity of cytochrome C oxidase in another. The activation of cytochrome C oxidase by the polysorbates is well documented. They have been shown to reversibly convert cytochrome oxidase from an inactive to an active coupling state by providing a suitable environment for the most active conformational state. This effect was pH independent when demonstrated with purified cytochrome oxidase. | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected. | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon- to amber-colored liquid | |

CAS No. |

9005-64-5, 9005-66-7, 1052273-76-3 | |

| Record name | Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan monolaurate, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polysorbate 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Freezing point = 110 °C | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。